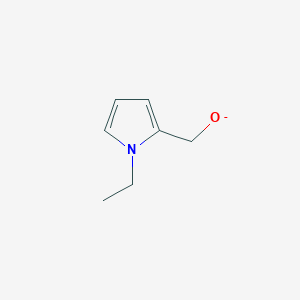
(1-Ethylpyrrol-2-YL)methanolate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : A study by Facchetti et al. (2003) explored the use of heterocycle-based diethanolaminomethyl-functionalized derivatives for the formation of nonlinear optical/electro-optic multilayers. These compounds, including 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were found suitable for creating highly transparent, intrinsically acentric layers with significant nonlinear optical properties Facchetti et al., 2003.
Catalytic Asymmetric Addition
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Organometallic Reactions : Wang et al. (2008) developed a method for preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was evaluated for catalytic asymmetric addition to aldehydes. The study demonstrated high enantioselectivity in various organozinc reactions, showcasing the potential of such compounds in asymmetric synthesis Wang et al., 2008.
Antitumor Activity
- Ferrocene Derivative as a Potential Antitumor Agent : Hammoud et al. (2022) synthesized a novel ferrocene derivative and explored its potential antitumor activity by targeting mitogen-activated protein kinases. The study combined structural characterization, molecular docking, and dynamics simulations to highlight the compound's potential in cancer therapy Hammoud et al., 2022.
Ionic Liquids in Chemical Processes
- Effect of Ionic Liquids on Vapor Liquid Equilibrium : Gurumoorthy et al. (2020) investigated the impact of various ionic liquids, including 1-ethyl-1-methylpyrrolidinium Bromide, on the vapor-liquid equilibrium behavior of methanol and ethyl acetate. The study provides insights into the role of ionic liquids in enhancing separation processes Gurumoorthy et al., 2020.
Molecular and Crystal Structure Analysis
- Characterization of (6-Methylpyridin-2-yl)methanol Derivatives : Percino et al. (2005) conducted a study on the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde, leading to the isolation and structural characterization of novel compounds. This research contributes to the understanding of molecular and crystalline structures in chemistry Percino et al., 2005.
Safety And Hazards
Propiedades
IUPAC Name |
(1-ethylpyrrol-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSEIJFQIRYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpyrrol-2-YL)methanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




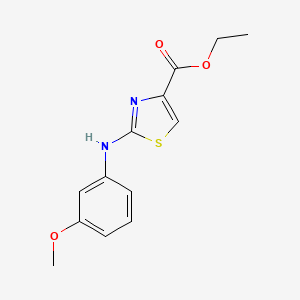
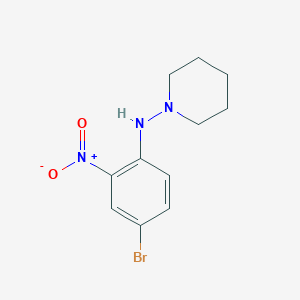
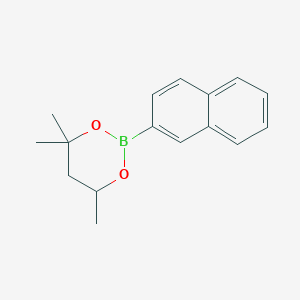


![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
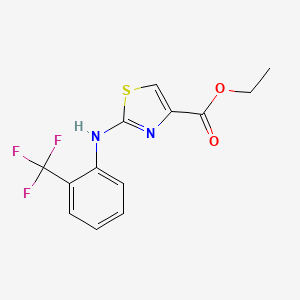
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)


![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)